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Abstract

Repirinast, a compound initially developed and marketed in Japan for the treatment of
bronchial asthma, is undergoing a resurgence in interest as a potential therapeutic for chronic
kidney disease (CKD) and other inflammatory conditions. This technical guide provides a
comprehensive timeline of the discovery and development of Repirinast, from its origins as an
anti-allergic agent to its current status as a repurposed drug candidate. This document details
its mechanism of action as a mast cell stabilizer, summarizes key preclinical and clinical
findings, and outlines the experimental protocols utilized in its evaluation. Signaling pathways
and experimental workflows are visually represented to facilitate a deeper understanding of its
pharmacological profile.

Introduction

Repirinast, also known as MY-5116, is a quinoline derivative with potent anti-allergic
properties.[1][2] Originally synthesized by Mitsubishi Tanabe Pharma, it was approved for the
treatment of bronchial asthma in Japan in 1987 and was marketed for over two decades.[3] Its
primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the
release of histamine and other inflammatory mediators.[2] Following its discontinuation for
commercial reasons, Algernon Pharmaceuticals has initiated a drug repurposing program to
investigate Repirinast for new indications, most notably chronic kidney disease.[3]
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Discovery and Initial Development for Asthma

The development of Repirinast emerged from research focused on identifying novel anti-
allergic compounds. Its discovery and development timeline for the treatment of asthma can be
summarized as follows:

e 1986: Preclinical studies in rat and guinea pig models of asthma demonstrated the efficacy of
MY-5116.[1]

» 1987: Repirinast receives approval in Japan for the treatment of bronchial asthma in adults.

[3]

e 1991: Aclinical study in Japan confirmed that Repirinast does not significantly alter the
pharmacokinetics of theophylline, a commonly co-administered asthma medication.[4]

While specific details of the original synthesis by Mitsubishi Tanabe Pharma are not publicly
available, the chemical structure is identified as 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-
dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate. The synthesis of similar pyrano[3,2-
c]quinoline derivatives has been described in the scientific literature, generally involving multi-
component condensation reactions.[5][6][7][8][9]

Mechanism of Action: Mast Cell Stabilization

Repirinast exerts its therapeutic effects by acting as a mast cell stabilizer. The process of mast
cell degranulation is a critical event in the allergic inflammatory cascade.

The proposed signaling pathway for mast cell activation and the inhibitory action of Repirinast
is illustrated below:
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Caption: IgE-mediated mast cell activation pathway and the inhibitory effect of Repirinast.
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Upon exposure to an allergen, IgE antibodies bound to high-affinity FceRI receptors on the
surface of mast cells are cross-linked, initiating a signaling cascade.[10][11] This leads to the
activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCy), culminating in
an increase in intracellular calcium concentration and the release of inflammatory mediators.
[11][12][13][14] Repirinast is believed to stabilize the mast cell membrane, thereby inhibiting
the influx of extracellular calcium and preventing degranulation.[2]

Repurposing for Chronic Kidney Disease (CKD)

Algernon Pharmaceuticals is currently developing Repirinast for the treatment of CKD, based
on its anti-inflammatory and anti-fibrotic properties.

Preclinical Evidence in a CKD Model

Preclinical studies have been conducted using a unilateral ureteral obstruction (UUO) mouse
model of kidney fibrosis. This model involves the ligation of one ureter, leading to progressive
fibrosis in the obstructed kidney.

A summary of the key quantitative findings from a preclinical UUO study is presented in the
table below:

Reduction in
Treatment Group Dose . . p-value
Fibrosis (%)

Telmisartan (positive

3 mg/kg 32.6 <0.001

control)
Cenicriviroc 40 mg/kg 31.9 0.00032
Repirinast 90 mg/kg 50.6 <0.000001
Repirinast 30 mg/kg 20.8 >0.05
Repirinast +

) 30 mg/kg + 3 mg/kg 54.2 <0.000001
Telmisartan

Data sourced from Algernon Pharmaceuticals press release.[12]
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These results indicate that Repirinast significantly reduces kidney fibrosis in this model, with a
more pronounced effect at a higher dose. Furthermore, the combination of Repirinast with the
standard-of-care medication, telmisartan, resulted in a synergistic anti-fibrotic effect.[12]

Experimental Protocol: Unilateral Ureteral Obstruction
(UUO) Model

The following provides a generalized workflow for the UUO mouse model used in the preclinical
evaluation of Repirinast for CKD.

Endpoint Analysis

Animal Preparation Surgical Procedure Treatment and Monitoring

Click to download full resolution via product page
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.
Methodology:
e Animal Model: Male C57BL/6 mice are typically used.
e Anesthesia: An appropriate anesthetic agent is administered.

» Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The
ureter is then ligated at two points with surgical silk. The abdominal wall is closed in layers.
Sham-operated animals undergo the same procedure without ureter ligation.

o Drug Administration: Repirinast and control substances are administered, typically via oral
gavage, for a specified duration (e.g., 7-14 days).
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» Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the
kidneys are harvested. Fibrosis is quantified using histological staining methods such as
Sirius Red.[3][10]

Pharmacokinetics and Clinical Development for

CKD
Human Pharmacokinetics

A Phase 1, open-label, randomized, single- and multiple-dose study was conducted in healthy
Chinese volunteers to evaluate the safety, tolerability, and pharmacokinetics of Repirinast.

Key Pharmacokinetic Parameters of the Active Metabolite (MY-1250)

150 mg Single 300 mg Single 450 mg Single
Parameter

Dose Dose Dose
Cmax (ng/mL) 308.9 + 109.1 385.8 +108.4 441.7 +116.0
Tmax (hr) 0.75 (0.5-2.0) 0.75 (0.5-1.5) 0.75 (0.5-1.5)
AUCO-t (h*ng/mL) 937.0 + 415.6 1485 + 633.3 1955 + 743.7
t1/2 (hr) 15.1+6.1 165+7.9 17.0+55

Data are presented as mean * standard deviation, except for Tmax which is median (range).

The study concluded that Repirinast was well-tolerated. The active metabolite, MY-1250, was
rapidly formed, with a mean half-life of approximately 16.2 hours. While Cmax and AUC
increased with dose, the increase was not directly proportional.

Planned Clinical Trials for CKD

Algernon Pharmaceuticals has announced plans to conduct a Phase 1 clinical trial to evaluate
the safety and pharmacokinetics of Repirinast in patients with CKD. This will be followed by a
Phase 2 study to assess its efficacy in reducing kidney fibrosis and improving renal function.

Conclusion
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Repirinast represents a promising example of drug repurposing. Originally developed as an
effective treatment for asthma, its mechanism of action as a mast cell stabilizer provides a
strong rationale for its investigation in other inflammatory and fibrotic diseases. Preclinical data
in a model of chronic kidney disease are encouraging, demonstrating a significant anti-fibrotic
effect both alone and in combination with standard-of-care therapy. Future clinical trials will be
crucial in determining the therapeutic potential of Repirinast in this new indication. This
technical guide provides a foundational understanding of the development history and scientific
basis for the continued investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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